(4-{[Bis(2-hydroxyethyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-{[BIS(2-HYDROXYETHYL)AMINO]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-THIENYL)METHANONE is a complex organic molecule that features a benzofuran core, a thiophene ring, and a bis(2-hydroxyethyl)amino group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[BIS(2-HYDROXYETHYL)AMINO]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-THIENYL)METHANONE typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of the benzofuran derivative with bis(2-hydroxyethyl)amine.
Attachment of the Thiophene Ring: The final step involves the coupling of the benzofuran derivative with a thiophene ring, often using transition-metal catalysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-{[BIS(2-HYDROXYETHYL)AMINO]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-THIENYL)METHANONE: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzofuran and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can yield alcohols .
Scientific Research Applications
(4-{[BIS(2-HYDROXYETHYL)AMINO]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-THIENYL)METHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating skin diseases such as cancer and psoriasis.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-{[BIS(2-HYDROXYETHYL)AMINO]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell growth, apoptosis, and immune response.
Properties
Molecular Formula |
C18H19NO5S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-[[bis(2-hydroxyethyl)amino]methyl]-5-hydroxy-1-benzofuran-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H19NO5S/c20-7-5-19(6-8-21)10-12-14(22)3-4-15-17(12)13(11-24-15)18(23)16-2-1-9-25-16/h1-4,9,11,20-22H,5-8,10H2 |
InChI Key |
SPVFABNLGKYEON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN(CCO)CCO |
Origin of Product |
United States |
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